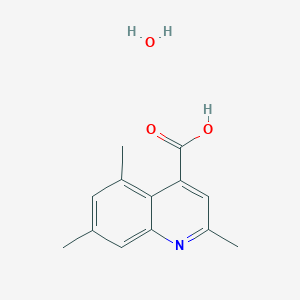

2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate

Description

2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate is a quinoline derivative characterized by methyl substituents at the 2-, 5-, and 7-positions and a carboxylic acid group at the 4-position, forming a stable hydrate structure. Quinoline derivatives are notable for their diverse pharmacological and chemical applications, including roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis . The hydrate form enhances solubility and stability, making it advantageous for crystallographic studies and synthetic workflows.

Properties

IUPAC Name |

2,5,7-trimethylquinoline-4-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.H2O/c1-7-4-8(2)12-10(13(15)16)6-9(3)14-11(12)5-7;/h4-6H,1-3H3,(H,15,16);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEUEDUQCOEJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-65-7 | |

| Record name | 4-Quinolinecarboxylic acid, 2,5,7-trimethyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Initial Condensation and Cyclization

The patent CN102924374B outlines a five-step synthesis beginning with isatin (indoline-2,3-dione) and acetone under alkaline conditions. In a 500 mL reactor, isatin (25 g, 0.17 mol) reacts with sodium hydroxide (54.4 g, 1.36 mol) in aqueous medium at 25–35°C, followed by acetone addition and reflux for 10 hours. Acidification to pH 5–6 yields 2-methyl-4-quinolinecarboxylic acid (99% yield, m.p. 238–240°C).

Mechanistic Insight :

The reaction proceeds via base-catalyzed ring opening of isatin, followed by cyclocondensation with acetone to form the quinoline core. The methyl group at position 2 originates from acetone’s α-carbon.

Aldol Addition for Side-Chain Elaboration

To introduce additional methyl groups, 2-methyl-4-quinolinecarboxylic acid undergoes aldol condensation with substituted benzaldehydes. For example, reacting with 3,5-dimethylbenzaldehyde (24 mL, 0.24 mol) at 100°C for 3 hours produces 2,5,7-trimethyl-4-quinolinecarboxylic acid after dehydration with acetic anhydride.

Critical Parameters :

- Temperature : 95–105°C optimal for minimizing decarboxylation.

- Catalyst : Diacetyl oxide accelerates dehydration (115–125°C, 2–8 hours).

Oxidation and Hydration

Potassium permanganate-mediated oxidation (35–45°C, 2–8 hours) ensures carboxyl group retention, followed by HCl acidification to pH 1–2. Hydration occurs spontaneously upon aqueous workup, yielding the hydrate form.

Spectroscopic Validation :

- ¹H-NMR (DMSO-d₆) : δ 2.587 (s, 3H, C2-CH₃), δ 2.41 (s, 6H, C5/C7-CH₃), δ 8.468 (s, 1H, C8-H).

- IR : 3345 cm⁻¹ (O-H stretch), 1710 cm⁻¹ (C=O).

Multicomponent Reaction (MCR) Strategies

Meldrum’s Acid-Based One-Pot Synthesis

Adapting methodologies from PMC9416769, a four-component reaction using Meldrum’s acid, methyl acetoacetate, 3,5-dimethylbenzaldehyde, and ammonium acetate in acetic acid achieves 3,4-dihydropyridone intermediates. Subsequent aromatization via SiO₂-Pr-SO₃H catalysis (78–93% yield) introduces methyl groups at positions 5 and 7.

Advantages :

- Atom Economy : Single-step formation of the quinoline skeleton.

- Solvent-Free Conditions : Reduces purification complexity.

Rh(III)-Catalyzed Annulation

PMC7995244 reports Rh(III)-catalyzed dimerization of 2-alkynylanilines under aerobic conditions. While primarily used for indoloquinolines, substituting with methylated alkynylanilines could theoretically yield 2,5,7-trimethyl variants, though this remains experimentally unverified.

Comparative Analysis of Synthetic Routes

Reaction Conditions Summary :

- Stepwise Route : Requires reflux (10 hours), dehydration (115–125°C), and oxidation (35–45°C).

- MCR Route : Completed in 2–4 hours under solvent-free conditions.

Analytical and Industrial Considerations

Purity and Stability Protocols

Chemical Reactions Analysis

Types of Reactions: 2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases like sodium hydride (NaH).

Major Products Formed:

Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.

Reduction: Hydroquinoline derivatives, which have applications in pharmaceuticals.

Substitution: Substituted quinolines, which are used in various chemical industries.

Scientific Research Applications

2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex quinoline-based molecules.

Biology: The compound is used in biological studies to investigate the effects of quinoline derivatives on cellular processes.

Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2,5,7-trimethyl-4-quinolinecarboxylic acid hydrate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methyl groups in this compound likely increase lipophilicity compared to hydroxyl or oxo substituents, influencing membrane permeability and bioavailability . Hydroxyl groups (e.g., in 4-hydroxy-2-quinolinecarboxylic acid hydrate) may enhance hydrogen bonding and solubility but reduce metabolic stability .

Functional Group Reactivity :

- The carboxylic acid group at position 4 in the target compound facilitates salt formation and coordination chemistry, critical for crystallographic refinement using tools like SHELXL .

- Carboxamide derivatives (e.g., from ) are synthesized via acyl chloride intermediates, highlighting divergent synthetic pathways compared to carboxylic acid hydrates .

Research Findings and Data Gaps

- Structural Analysis: Methyl substituents disrupt π-stacking interactions in quinoline crystals, as observed in related compounds .

- Synthetic Challenges : Methyl groups may complicate regioselective synthesis compared to hydroxyl or carboxamide derivatives .

- Data Limitations : Specific thermodynamic or kinetic data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a quinoline ring substituted with three methyl groups and a carboxylic acid functional group. This structural configuration is significant as it influences the compound's solubility, stability, and biological interactions.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit notable antimicrobial properties. A study evaluating various substituted quinolines found that certain compounds showed significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. The presence of the carboxylic acid group in this compound may enhance its antibacterial efficacy by facilitating interactions with bacterial membranes or metabolic pathways .

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer properties. A structure-activity relationship (SAR) study indicated that modifications to the quinoline structure could lead to enhanced inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in cancer cell proliferation. Compounds similar to this compound have been identified as potential inhibitors of DHODH, suggesting a pathway for further investigation into their anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have been explored in various studies. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound may also possess anti-inflammatory activity, potentially making it useful in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Membrane Disruption : The hydrophobic nature of the quinoline ring allows for interaction with lipid membranes, potentially disrupting bacterial or cancer cell integrity.

- Modulation of Signaling Pathways : By influencing signaling pathways associated with inflammation or cell proliferation, this compound may exert therapeutic effects.

Case Studies and Research Findings

Q & A

Safety and Handling

Basic: What are the recommended safety protocols for handling 2,5,7-Trimethyl-4-quinolinecarboxylic acid hydrate in laboratory settings? Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure access to eyewash stations and safety showers .

- Ventilation: Work in a fume hood to minimize inhalation risks, especially during weighing or synthesis steps .

- Storage: Keep the compound in a tightly sealed container under dry, ventilated conditions at room temperature. Avoid exposure to static electricity or open flames .

Advanced: How can researchers assess the compound’s stability under non-standard experimental conditions (e.g., high temperature, acidic/alkaline environments)? Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition temperatures.

- Accelerated Stability Testing: Expose the compound to extreme pH (using HCl/NaOH solutions) or UV light, followed by HPLC analysis to monitor degradation products .

- Hazardous Byproduct Identification: Use GC-MS to detect volatile decomposition products like carbon monoxide or nitrogen oxides during combustion scenarios .

Synthesis and Optimization

Basic: What are the common synthetic routes for this compound? Methodological Answer:

- Quinoline Core Formation: Start with a Skraup or Doebner-Miller reaction to construct the quinoline backbone.

- Functionalization: Introduce methyl groups via Friedel-Crafts alkylation or palladium-catalyzed coupling at positions 2, 5, and 7 .

- Carboxylic Acid Hydration: Hydrate the 4-position carboxyl group using acidic or neutral aqueous conditions .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity? Methodological Answer:

- Factor Screening: Use a Plackett-Burman design to identify critical variables (e.g., reaction temperature, catalyst loading).

- Response Surface Methodology (RSM): Apply a central composite design to model interactions between factors and maximize yield.

- Validation: Confirm optimized conditions with triplicate runs and characterize the product via NMR and LC-MS .

Structural Characterization

Basic: What spectroscopic techniques are essential for confirming the compound’s structure? Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to verify methyl group positions (δ 2.1–2.5 ppm for CH) and the carboxylic acid proton (broad signal near δ 12 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS m/z 339.3 for the anhydrous form) and hydrate stoichiometry .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity or spectroscopic properties? Methodological Answer:

- Density Functional Theory (DFT): Calculate optimized geometries and vibrational frequencies using software like Gaussian. Compare predicted IR spectra with experimental data.

- Reaction Pathway Modeling: Use quantum chemical calculations (e.g., ICReDD’s methods) to simulate reaction mechanisms, such as methyl group substitution patterns .

Analytical Method Development

Basic: What are standard analytical methods for quantifying the compound in mixtures? Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) and UV detection at 254 nm.

- Calibration Curve: Prepare standards in the 0.1–100 µg/mL range for linear quantification .

Advanced: How can researchers resolve co-eluting impurities in chromatographic analysis? Methodological Answer:

- Tandem Mass Spectrometry (LC-MS/MS): Employ multiple reaction monitoring (MRM) to distinguish the compound from impurities based on fragmentation patterns.

- Chiral Columns: Use amylose-based columns if stereoisomeric impurities are suspected .

Reactivity and Functionalization

Basic: How does the compound react with common nucleophiles or electrophiles? Methodological Answer:

- Carboxylic Acid Reactivity: Perform esterification (e.g., with methanol/HSO) or amide coupling (using EDC/HOBt).

- Methyl Group Stability: Test halogenation (e.g., Br in CCl) to assess substitution at methyl positions .

Advanced: What strategies enable selective modification of the quinoline ring’s methyl groups? Methodological Answer:

- Directed C-H Activation: Use palladium catalysts with directing groups (e.g., pyridine) to functionalize specific methyl positions.

- Photocatalytic Methods: Employ visible-light-mediated catalysis for regioselective oxidation of methyl groups to aldehydes .

Biological Activity Assessment

Basic: What assays are suitable for preliminary evaluation of antimicrobial activity? Methodological Answer:

- Disk Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure inhibition zones after 24-hour incubation.

- MIC Determination: Use broth microdilution to quantify minimum inhibitory concentrations .

Advanced: How can researchers elucidate the compound’s mechanism of action in cancer cells? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.